molecular formula C7H10N2O2S B3318498 Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate CAS No. 99967-79-0

Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate

Cat. No. B3318498
CAS RN: 99967-79-0
M. Wt: 186.23 g/mol
InChI Key: UZEGDNGSRZILQN-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate” is a synthetic intermediate useful for pharmaceutical synthesis . It has been used in various chemical reactions, such as acting as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR .


Chemical Reactions Analysis

“Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate” has been studied for its corrosion inhibition efficiency . It acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature .

Future Directions

The future directions for “Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate” could involve further evaluation of its potential applications. For instance, its use as a corrosion inhibitor could be explored further . Additionally, given its role as a synthetic intermediate in pharmaceutical synthesis , there could be potential for its use in the development of new therapeutic agents.

properties

IUPAC Name

methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-9-6(8)5(12-4)7(10)11-2/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGDNGSRZILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255374
Record name Methyl 4-amino-2-ethyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate

CAS RN

99967-79-0
Record name Methyl 4-amino-2-ethyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99967-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-ethyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate

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